Cas no 924278-68-2 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/924278-68-2x500.png)
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
- 924278-68-2
- AKOS022184283
- SCHEMBL14610993
-
- インチ: InChI=1S/C8H8N2O2S/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12)
- InChIKey: NEJGGKXNNGPDAP-UHFFFAOYSA-N
- SMILES: C1CSC2=C(N1)N=C(C=C2)C(=O)O
計算された属性
- 精确分子量: 196.03064868g/mol
- 同位素质量: 196.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 87.5Ų
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839381-100mg |
3,4-Dihydro-2H-Pyrido[3,2-b][1,4]thiazine-6-carboxylic acid |
924278-68-2 | 100mg |
¥6048.00 | 2024-04-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839381-250mg |
3,4-Dihydro-2H-Pyrido[3,2-b][1,4]thiazine-6-carboxylic acid |
924278-68-2 | 250mg |
¥11924.00 | 2024-04-25 |
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acidに関する追加情報
Introduction to 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid (CAS No. 924278-68-2)
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 924278-68-2, belongs to the pyrido[3,2-b][1,4]thiazine class, a scaffold that has been extensively studied for its pharmacological properties. The presence of a carboxylic acid functional group at the 6-position adds an additional layer of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid contribute to its potential utility in drug discovery. The pyrido[3,2-b][1,4]thiazine core is a fused bicyclic system consisting of a pyridine ring connected to a thiazine ring. This arrangement creates a rigid structure with electron-rich regions that can interact with biological targets. The carboxylic acid moiety not only influences the solubility and stability of the compound but also provides a site for further functionalization, enabling the development of derivatives with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid has been investigated for its potential role in various pharmacological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer. The pyrido[3,2-b][1,4]thiazine scaffold is known to mimic natural products and bioactive molecules, which has spurred interest in its derivatives as lead compounds for drug development.
In particular, the carboxylic acid group in 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid has been explored for its ability to form hydrogen bonds with biological targets. This interaction can enhance binding affinity and selectivity, which are critical factors in drug design. Researchers have leveraged this property to develop analogs that exhibit improved pharmacokinetic profiles. For instance, modifications at the 6-position carboxylate have led to compounds with enhanced solubility and metabolic stability, making them more suitable for clinical applications.
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid moiety. Advances in catalytic methods have enabled more efficient and sustainable synthesis strategies. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyrido[3,2-b][1,4]thiazine core with high precision.
From a computational chemistry perspective, 3 , 4 -Dihydro - 2 H - pyrido [ 3 , 2 - b ] [ 1 , 4 ] thiazine - 6 - carboxylic acid has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the binding modes and key interactions that contribute to its pharmacological effects. The integration of experimental data with computational predictions has facilitated the rational design of derivatives with enhanced activity and reduced side effects.
The potential applications of 3 , 4 -Dihydro - 2 H - pyrido [ 3 , 2 - b ] [ 1 , 4 ] thiazine - 6 - carboxylic acid extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its structural versatility. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of novel pesticides and specialty chemicals. The ability to modify various functional groups while maintaining the core heterocyclic structure makes it a versatile building block for diverse applications.
Future directions in the study of 3 , 4 -Dihydro - 2 H - pyrido [ 3 , 2 - b ] [ 1 , 4 ] thiazine - 6 - carboxylic acid include further exploration of its pharmacological profile through preclinical studies. Investigating its effects on relevant disease models will provide valuable data for assessing its therapeutic potential. Additionally, efforts are underway to develop scalable synthetic routes that align with green chemistry principles, reducing waste and energy consumption without compromising yield or quality.
The growing interest in heterocyclic compounds like 3 , 4 -Dihydro - 2 H - pyrido [ 3 , 2 - b ] [ 1 , 4 ] thiazine - 6 - carboxylic acid underscores their importance in modern drug discovery。 The unique combination of structural features and functional reactivity makes them ideal candidates for developing innovative therapeutic agents。 As research continues, it is expected that new applications and derivatives will emerge, further solidifying their role in pharmaceutical and chemical industries.
924278-68-2 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid) Related Products
- 2034548-45-1(2-phenyl-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}butanamide)
- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)
- 921536-07-4(5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)thiophene-2-sulfonamide)
- 761438-38-4(ALK inhibitor 2)
- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)
- 18501-21-8(1-Hydrazinopropan-2-Ol Oxalate)
- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)
- 1532375-38-4(4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)
- 1436187-17-5(2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide)
- 2378503-59-2(6-Azaspiro[3.4]octan-2-ol, hydrochloride (1:1), cis-)




